![molecular formula C7H14FN3O B15254609 2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide](/img/structure/B15254609.png)
2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry .
Comparison with Similar Compounds
Similar compounds include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring but differ in their functional groups and biological activities. The uniqueness of 2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide lies in its specific substitution pattern, which can lead to distinct biological and chemical properties .
Properties
Molecular Formula |
C7H14FN3O |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C7H14FN3O/c8-5-1-6(2-9)11(3-5)4-7(10)12/h5-6H,1-4,9H2,(H2,10,12) |
InChI Key |
YVRADWNCBLERBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1CN)CC(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


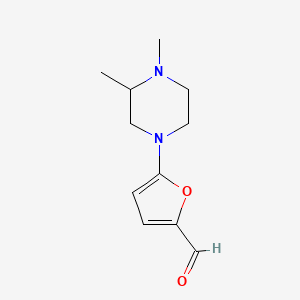
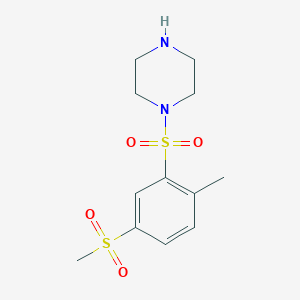
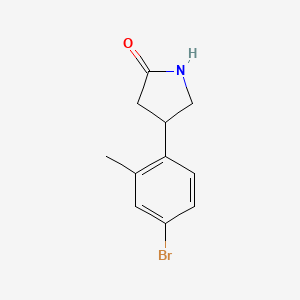
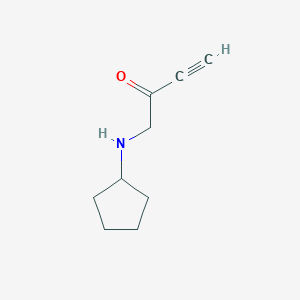
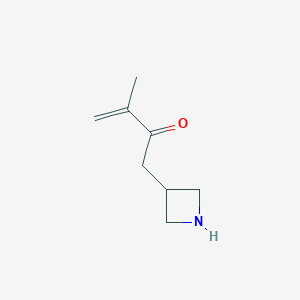
![3-[1-(Aminomethyl)-3-methylcyclopentyl]azetidin-3-OL](/img/structure/B15254560.png)
![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15254567.png)
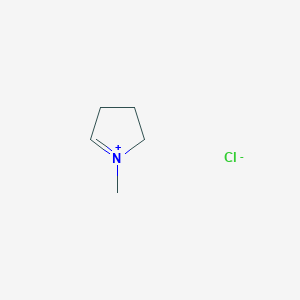

![5-methyl-1-[2-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B15254580.png)

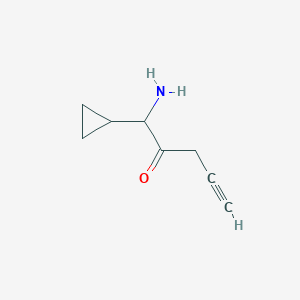
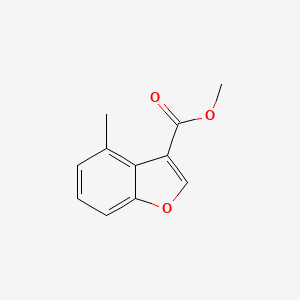
![1-Oxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B15254603.png)
